

1-epi-ramipril stereoisomer activity differences

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Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

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Chemical and Stereochemical Comparison

The core difference between ramipril and its **1-epi-ramipril** isomer lies in their three-dimensional structure, specifically the configuration at a single chiral center. The table below summarizes their key chemical characteristics.

Feature	Ramipril	1-epi-Ramipril
IUPAC Name	(2S,3aS,6aS)-1-[(2S)-2-[[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1]	(2S,3aS,6aS)-1-[(2S)-2-[[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [2]
CAS Number	87333-19-5 [2]	104195-90-6 [2]
Molecular Formula	C ₂₃ H ₃₂ N ₂ O ₅ [2]	C ₂₃ H ₃₂ N ₂ O ₅ [2]
Molecular Weight	416.51 g/mol [2]	416.51 g/mol [2]
Stereochemistry	(S,S,S,S,S) configuration at all five chiral centers [2]	(R,S,S,S,S) configuration; differs from ramipril at the first chiral center (in the ethoxycarbonyl side chain) [2]

This stereochemical variation is critical because the biological activity of ACE inhibitors like ramipril is highly dependent on their precise 3D shape for effective binding to the enzyme's active site [2] [1].

Inferred Pharmacological Activity

Based on the structural data and the known pharmacology of ramipril, the activity differences can be inferred:

- **Mechanism of Action:** Ramipril is a prodrug that is metabolized in the body to its active form, **Ramiprilat**. Ramiprilat is a potent inhibitor of the **Angiotensin-Converting Enzyme (ACE)** [2]. It is inferred that **1-epi-ramipril** would also need to be converted to its corresponding epi-Ramiprilat to exhibit any ACE inhibitory activity.
- **Impact of Stereochemical Change:** The change from an **S** to an **R** configuration at the specified chiral center alters the molecule's spatial orientation. This likely results in a **poorer fit** for the ACE binding pocket compared to ramipril, significantly **reducing its inhibitory potency** [2]. The (S,S,S,S,S) configuration of ramipril is specifically known to exhibit the highest ACE inhibiting activity, while other isomers are "comparatively less active or are completely inactive" [1].

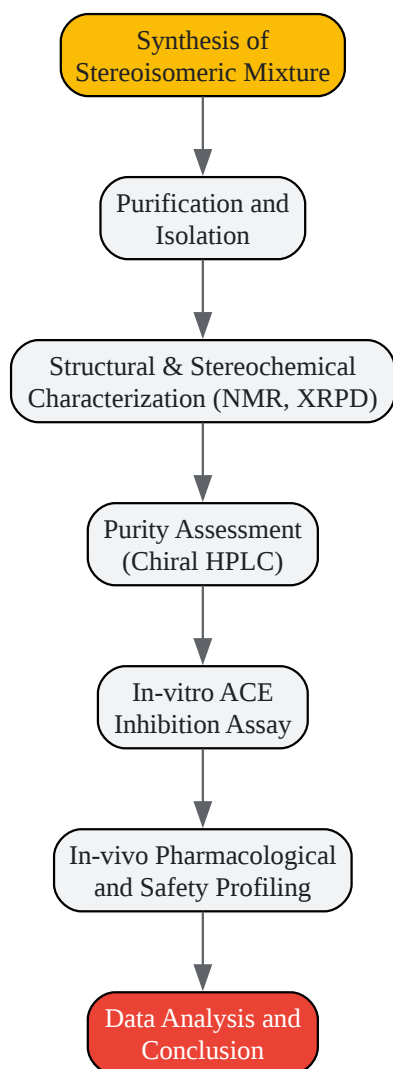
Analytical Methods for Characterization

While specific bioactivity assays were not detailed in the search results, the following techniques are standard for characterizing and distinguishing stereoisomers like ramipril and **1-epi-ramipril** in pharmaceutical research and development.

- **Chiral High-Performance Liquid Chromatography (HPLC):** This is a primary method for separating stereoisomers and determining the optical purity of a sample. It can directly quantify the amount of the desired isomer versus its epimers [2] [1].
- **X-Ray Powder Diffraction (XRPD):** Used to identify different crystalline forms of a drug substance. The unique crystal lattice of **1-epi-ramipril** would produce a distinct diffraction pattern compared to ramipril [1].
- **Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA):** These thermal techniques help characterize the solid-state properties of the compound, such as melting point and decomposition behavior, which can differ between stereoisomers [1].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Advanced NMR techniques can be used to determine and confirm the absolute stereochemistry of the molecule at each chiral center [2].

A Guide for Researchers

For scientists investigating this or similar compounds, the workflow below outlines the key stages from synthesis to biological testing.



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References

1. Process for crystallization of Ramipril and preparation of a ... [patents.google.com]
2. Buy 1-epi-Ramipril | 104195-90-6 [smolecule.com]

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